2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno pyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chlorophenyl group, and a tetrahydrobenzothieno pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Addition of the Benzylsulfanyl Group: The benzylsulfanyl group is added through nucleophilic substitution reactions.
Cyclization to Form the Pyrimidinone Ring: The final step involves the cyclization to form the pyrimidinone ring, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-(4-chlorophenyl)benzothiazole: This compound shares the chlorophenyl group but differs in its core structure, leading to different chemical and biological properties.
2-phenylbenzothiazole: Similar in structure but lacks the benzylsulfanyl group, resulting in distinct reactivity and applications.
2-chlorobenzothiazole:
The uniqueness of 2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and core structure, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H19ClN2OS2 |
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Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H19ClN2OS2/c24-16-10-12-17(13-11-16)26-22(27)20-18-8-4-5-9-19(18)29-21(20)25-23(26)28-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2 |
InChI Key |
KBNXJBFLGAIPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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